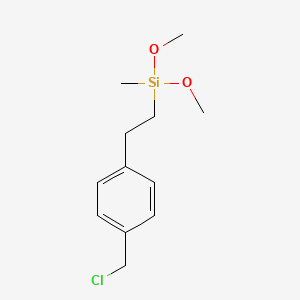

(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is a chemical compound with the molecular formula C12H19ClO2Si . It has a molecular weight of 258.81 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane . The InChI string is InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 . The Canonical SMILES string is COSi(CCC1=CC=C(C=C1)CCl)OC .Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.81 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass is 258.0842841 g/mol and the monoisotopic mass is also 258.0842841 g/mol . The topological polar surface area is 18.5 Ų . The compound has 16 heavy atoms . The formal charge is 0 . The complexity of the compound is 190 .Applications De Recherche Scientifique

Alkylation to Benzene

(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane and related compounds have been used in Friedel–Crafts alkylation reactions with benzene, demonstrating varying reactivities based on the substituents at the silicon and the alkylene-chain spacer. The study by Yoo et al. (2000) revealed that alkylation reactions could proceed at temperatures ranging from room temperature to 200°C, with reactivity influenced by the number of methyl groups at silicon and the alkylene length. However, decomposition of alkylation products was observed with two or more methyl groups substituted at silicon, indicating a nuanced behavior in reactions involving such chloroalkylsilanes (Yoo, Kim, Lee, Lee, & Jung, 2000).

Flame Retardancy in Polypropylene

Li et al. (2005) investigated a novel silicon-containing intumescent flame retardant (PSiN II) incorporated into polypropylene (PP). The study found that PSiN II enhanced flame retardancy, as indicated by a higher limiting oxygen index value and improved thermal degradation behavior. The morphology of the char formed at high temperatures demonstrated that the presence of silicon, phosphorus, and nitrogen in PSiN II provided a better barrier for the transfer of heat and mass during fire, indicating its utility for improving flame resistance in materials (Li, Zhong, Wei, & Jiang, 2005).

Genetic Mutation and Micronuclei Induction

The potential genetic effects of siloranes, compounds related to the organosilane family, were examined by Schweikl et al. (2004). This study analyzed the formation of micronuclei and induction of gene mutations in mammalian cells, indicating that some oxiranes and siloranes could induce genetic effects at two endpoints. Although the study does not directly involve this compound, it suggests that the reactivity of siloranes and related compounds could have biological implications, warranting consideration in materials science and health-related applications (Schweikl, Schmalz, & Weinmann, 2004).

Novel Polyurethanes from Vegetable Oils

Silicon-containing polyols synthesized through hydrosilylation were utilized by Lligadas et al. (2006) to create biobased silicon-containing polyurethanes. These materials demonstrated varied thermal and mechanical properties, highlighting the role of silicon in enhancing material performance, such as fire resistance, which is crucial for applications requiring durable and flame-retardant materials (Lligadas, Ronda, Galià, & Cádiz, 2006).

Corrosion Protection and Adhesion Improvement

Parhizkar et al. (2018) explored the impact of graphene oxide (GO) nano-fillers in sol-gel-based silane coatings on steel substrates. The incorporation of methyltriethoxysilane (MTES) and tetraethylorthosilicate (TEOS) with functionalized GO significantly improved corrosion resistance and adhesion properties of epoxy coatings. This research underscores the utility of this compound and related compounds in enhancing material properties for protective applications (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).

Mécanisme D'action

For more information, you can refer to the product documentation for (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane here . Additionally, the reduction of α,β-unsaturated carboxylic acids using dimethoxymethylsilane (DMMS) has been reported in organic chemistry literature . Alfa Chemistry also provides information on this compound .

Propriétés

IUPAC Name |

2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAQZMSEXOKVCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)